molecular formula C14H22N2S B11822895 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine

2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11822895
M. Wt: 250.41 g/mol
InChI Key: FKHNWBAOQJNUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a tert-butylthio group and a 1-methylpyrrolidin-2-yl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine typically involves the introduction of the tert-butylthio group and the 1-methylpyrrolidin-2-yl group onto the pyridine ring. One common method involves the reaction of a pyridine derivative with tert-butylthiol and a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The tert-butylthio group and the 1-methylpyrrolidin-2-yl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylthio)pyridine: Lacks the 1-methylpyrrolidin-2-yl group.

    3-(1-Methylpyrrolidin-2-yl)pyridine: Lacks the tert-butylthio group.

    2-(tert-Butylthio)-3-pyridinol: Contains a hydroxyl group instead of the 1-methylpyrrolidin-2-yl group.

Uniqueness

2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of both the tert-butylthio group and the 1-methylpyrrolidin-2-yl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

2-tert-butylsulfanyl-3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2S/c1-14(2,3)17-13-11(7-5-9-15-13)12-8-6-10-16(12)4/h5,7,9,12H,6,8,10H2,1-4H3

InChI Key

FKHNWBAOQJNUMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C=CC=N1)C2CCCN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.